Cas no 1779488-40-2 (2-amino-4-(1-methylpyrrolidin-2-yl)butanamide)

2-Amino-4-(1-methylpyrrolidin-2-yl)butanamide is a chiral organic compound featuring a pyrrolidine moiety and a butanamide backbone. Its structural characteristics, including the amino and amide functional groups, make it a versatile intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and metabolic pathways. The presence of the 1-methylpyrrolidinyl group enhances its potential as a building block for drug candidates with improved bioavailability and receptor binding affinity. This compound is of interest in medicinal chemistry due to its stereochemical properties, which can influence enantioselective synthesis. It is typically handled under controlled conditions to preserve its stability and reactivity.
2-amino-4-(1-methylpyrrolidin-2-yl)butanamide structure
1779488-40-2 structure
商品名:2-amino-4-(1-methylpyrrolidin-2-yl)butanamide
CAS番号:1779488-40-2
MF:C9H19N3O
メガワット:185.266661882401
CID:5831214
PubChem ID:84073646

2-amino-4-(1-methylpyrrolidin-2-yl)butanamide 化学的及び物理的性質

名前と識別子

    • 2-amino-4-(1-methylpyrrolidin-2-yl)butanamide
    • EN300-1299878
    • 1779488-40-2
    • インチ: 1S/C9H19N3O/c1-12-6-2-3-7(12)4-5-8(10)9(11)13/h7-8H,2-6,10H2,1H3,(H2,11,13)
    • InChIKey: XTOUNQPTWLPZAY-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(CCC1CCCN1C)N)N

計算された属性

  • せいみつぶんしりょう: 185.152812238g/mol
  • どういたいしつりょう: 185.152812238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 184
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.4Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.4

2-amino-4-(1-methylpyrrolidin-2-yl)butanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1299878-10.0g
2-amino-4-(1-methylpyrrolidin-2-yl)butanamide
1779488-40-2
10g
$5590.0 2023-06-06
Enamine
EN300-1299878-10000mg
2-amino-4-(1-methylpyrrolidin-2-yl)butanamide
1779488-40-2
10000mg
$4545.0 2023-09-30
Enamine
EN300-1299878-50mg
2-amino-4-(1-methylpyrrolidin-2-yl)butanamide
1779488-40-2
50mg
$888.0 2023-09-30
Enamine
EN300-1299878-0.05g
2-amino-4-(1-methylpyrrolidin-2-yl)butanamide
1779488-40-2
0.05g
$1091.0 2023-06-06
Enamine
EN300-1299878-0.5g
2-amino-4-(1-methylpyrrolidin-2-yl)butanamide
1779488-40-2
0.5g
$1247.0 2023-06-06
Enamine
EN300-1299878-1.0g
2-amino-4-(1-methylpyrrolidin-2-yl)butanamide
1779488-40-2
1g
$1299.0 2023-06-06
Enamine
EN300-1299878-250mg
2-amino-4-(1-methylpyrrolidin-2-yl)butanamide
1779488-40-2
250mg
$972.0 2023-09-30
Enamine
EN300-1299878-1000mg
2-amino-4-(1-methylpyrrolidin-2-yl)butanamide
1779488-40-2
1000mg
$1057.0 2023-09-30
Enamine
EN300-1299878-2500mg
2-amino-4-(1-methylpyrrolidin-2-yl)butanamide
1779488-40-2
2500mg
$2071.0 2023-09-30
Enamine
EN300-1299878-2.5g
2-amino-4-(1-methylpyrrolidin-2-yl)butanamide
1779488-40-2
2.5g
$2548.0 2023-06-06

2-amino-4-(1-methylpyrrolidin-2-yl)butanamide 関連文献

2-amino-4-(1-methylpyrrolidin-2-yl)butanamideに関する追加情報

Introduction to 2-Amino-4-(1-Methylpyrrolidin-2-yl)butanamide (CAS No. 1779488-40-2)

2-Amino-4-(1-methylpyrrolidin-2-yl)butanamide, with the CAS number 1779488-40-2, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of amino acid derivatives and features a pyrrolidine ring, which is a common motif in many biologically active molecules.

The chemical structure of 2-amino-4-(1-methylpyrrolidin-2-yl)butanamide consists of an amino group and a butanamide moiety, with a 1-methylpyrrolidine ring attached to the butanamide chain. The presence of the pyrrolidine ring imparts conformational rigidity to the molecule, which can influence its binding affinity and selectivity for various biological targets. This structural feature makes it an attractive candidate for drug design and development.

Recent studies have explored the potential of 2-amino-4-(1-methylpyrrolidin-2-yl)butanamide in various therapeutic areas. One notable application is in the treatment of neurological disorders, particularly those involving neurotransmitter imbalances. Research has shown that this compound can modulate the activity of certain neurotransmitters, such as serotonin and dopamine, which are implicated in conditions like depression, anxiety, and Parkinson's disease.

In addition to its potential as a therapeutic agent, 2-amino-4-(1-methylpyrrolidin-2-yl)butanamide has also been investigated for its role in pain management. Preclinical studies have demonstrated that this compound can exhibit analgesic effects by interacting with specific pain receptors and pathways. These findings suggest that it could be developed into a novel analgesic drug with fewer side effects compared to existing treatments.

The pharmacokinetic properties of 2-amino-4-(1-methylpyrrolidin-2-yl)butanamide have also been studied extensively. It has been found to have good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as an oral medication. Additionally, its stability under physiological conditions and low toxicity profile contribute to its potential as a safe and effective therapeutic agent.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-amino-4-(1-methylpyrrolidin-2-yl)butanamide in human subjects. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later stages of clinical development.

In conclusion, 2-amino-4-(1-methylpyrrolidin-2-yl)butanamide (CAS No. 1779488-40-2) is a promising compound with diverse therapeutic potential. Its unique chemical structure, favorable pharmacokinetic properties, and positive preclinical and early clinical data make it an exciting candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, it is likely that this compound will play a significant role in advancing medical treatments for various conditions.

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